molecular formula C8H7F4NO B3040320 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline CAS No. 186386-90-3

4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline

Cat. No. B3040320
CAS RN: 186386-90-3
M. Wt: 209.14 g/mol
InChI Key: KTJBWMIVXDHCNT-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a chemical compound with the molecular formula C8H7F4NO . It has a molecular weight of 209.14 . This compound is a solid powder at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline can be represented by the SMILES string Nc1ccc(OCC(F)(F)F)cc1 . The InChI code for this compound is 1S/C8H7F4NO/c9-6-2-1-5(13)3-7(6)14-4-8(10,11)12/h1-3H,4,13H2 .


Physical And Chemical Properties Analysis

4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a solid powder at room temperature .

Scientific Research Applications

Organic Synthesis Intermediate

“4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline” can be used as an organic chemical synthesis intermediate . This means it can be used in the production of other complex organic compounds.

NMR Spectroscopy

The compound has been studied using NMR spectroscopy , which suggests its potential use in research involving nuclear magnetic resonance (NMR) techniques.

Safety Research

The compound’s safety information is well-documented , suggesting its use in safety research and the development of safety protocols for handling similar compounds.

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-fluoro-2-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-5-1-2-6(13)7(3-5)14-4-8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJBWMIVXDHCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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